Lithium 3-(acetylamino)propanesulphonate
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Overview
Description
Lithium 3-(acetylamino)propanesulfonate: is a chemical compound with the molecular formula C5H10LiNO4S and a molecular weight of 187.1432 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium 3-(acetylamino)propanesulfonate typically involves the reaction of 3-(acetylamino)propanesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production methods for lithium 3-(acetylamino)propanesulfonate are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Lithium 3-(acetylamino)propanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, lithium 3-(acetylamino)propanesulfonate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions .
Biology: In biological research, the compound is used to study cellular processes and as a tool in biochemical assays .
Medicine: In medicine, lithium 3-(acetylamino)propanesulfonate is investigated for its potential therapeutic effects and as a component in drug formulations .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an additive in various manufacturing processes .
Mechanism of Action
The mechanism of action of lithium 3-(acetylamino)propanesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed effects in biological systems . Key molecular targets include glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play crucial roles in cellular processes .
Comparison with Similar Compounds
- Lithium 3-(aminopropyl)sulfonate
- Lithium 3-(methylamino)propanesulfonate
- Lithium 3-(ethylamino)propanesulfonate
Comparison: Lithium 3-(acetylamino)propanesulfonate is unique due to its acetyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it exhibits distinct behavior in chemical reactions and has unique applications in scientific research .
Properties
CAS No. |
77337-72-5 |
---|---|
Molecular Formula |
C5H10LiNO4S |
Molecular Weight |
187.2 g/mol |
IUPAC Name |
lithium;3-acetamidopropane-1-sulfonate |
InChI |
InChI=1S/C5H11NO4S.Li/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+1/p-1 |
InChI Key |
RCDJYPMTAULDAE-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(=O)NCCCS(=O)(=O)[O-] |
Related CAS |
77337-76-9 (Parent) |
Origin of Product |
United States |
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